4-[(2-Methoxyethoxy)methoxy]but-1-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
92827-19-5 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
4-(2-methoxyethoxymethoxy)but-1-ene |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-10-8-11-7-6-9-2/h3H,1,4-8H2,2H3 |
InChI Key |
USTFDDIRXUUAQT-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOCCC=C |
Origin of Product |
United States |
Contextualization Within Modern Synthetic Strategies
The utility of 4-[(2-Methoxyethoxy)methoxy]but-1-ene in organic synthesis is best understood through the lens of protecting group chemistry and the strategic manipulation of its functional groups. The MEM ether and the terminal alkene are key to its role as a synthetic intermediate.
The (2-Methoxyethoxy)methyl (MEM) group is an acetal-type protecting group for alcohols. total-synthesis.com It was introduced in 1976 by E.J. Corey and has since become a staple in organic synthesis due to its stability under a wide range of reaction conditions. total-synthesis.com Unlike some other protecting groups, the MEM group is stable to strong bases, organometallic reagents, and various oxidizing and reducing agents. total-synthesis.com This stability allows for extensive chemical modifications at other positions of a molecule without affecting the protected alcohol.
The introduction of the MEM group to an alcohol, such as 3-buten-1-ol (B139374) to form this compound, is typically achieved by reacting the alcohol with (2-Methoxyethoxy)methyl chloride (MEM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). total-synthesis.com
The selective removal (deprotection) of the MEM group is another critical aspect of its strategic value. While stable to many reagents, it can be cleaved under acidic conditions, often with Lewis acids, which provides an orthogonal deprotection strategy when other acid-labile or base-labile protecting groups are present in the molecule. total-synthesis.com
The but-1-ene moiety of the molecule offers a reactive handle for a variety of carbon-carbon bond-forming reactions. As a terminal alkene, it can participate in fundamental transformations such as:
Hydroboration-oxidation: To introduce a hydroxyl group at the terminal carbon, leading to a 1,4-diol derivative after deprotection.
Ozonolysis: To cleave the double bond and form an aldehyde, which can then be used in subsequent reactions like Wittig olefination or aldol (B89426) additions.
Metathesis: To form new carbon-carbon double bonds, enabling the construction of more complex olefinic structures.
Heck reaction: To form a new carbon-carbon bond by coupling with an aryl or vinyl halide.
The combination of a stable, yet selectively cleavable, protecting group with a versatile alkene functional group makes this compound a valuable linchpin in the convergent synthesis of complex natural products and other target molecules.
Rationale for Research Interest in the Compound S Structural Motifs
Precursor Synthesis and Functionalization
The successful synthesis of the target compound hinges on the efficient preparation of its constituent parts. This involves the synthesis of the protecting group precursor, 2-Methoxyethoxymethyl chloride (MEMCl), and the functionalized but-1-ene backbone.
Synthesis of 2-Methoxyethoxymethyl Chloride (MEMCl)
2-Methoxyethoxymethyl chloride (MEMCl) is a widely used reagent for the introduction of the MEM protecting group for hydroxyl functions. wikipedia.org Its synthesis is well-established, with both classical and more modern, "greener" approaches being reported.
The traditional and most common method for the preparation of MEMCl involves the reaction of 2-methoxyethanol (B45455) with a source of formaldehyde (B43269), such as paraformaldehyde or s-trioxane, in the presence of anhydrous hydrogen chloride (HCl) gas. This chloromethylation reaction proceeds by bubbling dry HCl through the mixture of the alcohol and the formaldehyde source.
A representative procedure is as follows:
A mixture of 2-methoxyethanol and paraformaldehyde is stirred.
Dry hydrogen chloride gas is passed through the mixture until the reaction is complete.
The resulting crude MEMCl is then purified by fractional distillation under reduced pressure.
| Reactant | Role | Key Considerations |
| 2-Methoxyethanol | Alcohol precursor | Should be anhydrous. |
| Paraformaldehyde | Formaldehyde source | A solid polymer of formaldehyde. |
| Hydrogen Chloride (gas) | Acid catalyst and chloride source | Must be dry to prevent side reactions. |
In an effort to improve the safety and environmental profile of this synthesis, alternative methods have been explored. These "green chemistry" approaches aim to replace hazardous reagents.
Preparation of But-1-ene Scaffolds
The but-1-ene portion of the target molecule requires a hydroxyl group at the 4-position to allow for the attachment of the MEM ether. The most direct precursor for this is but-3-en-1-ol. Several synthetic routes to but-3-en-1-ol have been developed.
One common industrial method involves the palladium-catalyzed reaction of 3,4-epoxy-1-butene with formic acid in the presence of a tertiary phosphine (B1218219) and a trialkylamine. google.com This process provides a safe and scalable route to but-3-en-1-ol. google.com
Another synthetic approach starts from the readily available but-3-yn-1-ol. google.com Selective hydrogenation of the alkyne to the corresponding alkene furnishes but-3-en-1-ol. google.com This method offers the advantage of using a low-cost starting material and can be performed under relatively mild conditions, often employing a solid catalyst that can be recovered and reused. google.com The reaction is typically carried out in an alcohol solvent under an inert atmosphere. google.com
| Starting Material | Reagents | Product | Key Features |
| 3,4-Epoxy-1-butene | Formic acid, Palladium(0) catalyst, Trialkylphosphine, Trialkylamine | But-3-en-1-ol | Suitable for large-scale production. google.com |
| But-3-yn-1-ol | Hydrogen gas, Catalyst (e.g., Lindlar's catalyst) | But-3-en-1-ol | Utilizes an inexpensive starting material and allows for catalyst recycling. google.com |
Installation of the [(2-Methoxyethoxy)methoxy] Moiety
With the precursors in hand, the final key step is the formation of the ether linkage between the but-1-ene scaffold and the MEM group. This is typically achieved through nucleophilic substitution, where the hydroxyl group of but-3-en-1-ol acts as the nucleophile and MEMCl as the electrophile.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide. In the context of synthesizing this compound, this involves the deprotonation of but-3-en-1-ol to form the corresponding alkoxide, which then displaces the chloride from MEMCl.
A strong, non-nucleophilic base is typically employed to generate the alkoxide. Common bases for this transformation include sodium hydride (NaH) or potassium hydride (KH). masterorganicchemistry.com The reaction is generally carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
The general procedure involves:
Dissolving but-3-en-1-ol in a suitable anhydrous solvent.
Adding a strong base to deprotonate the alcohol and form the alkoxide.
Adding MEMCl to the solution of the alkoxide.
Allowing the reaction to proceed, often at room temperature, until completion.
Protection of Hydroxyl Groups as MEM Ethers
The reaction between an alcohol and MEMCl is a widely utilized method for the protection of hydroxyl groups in multi-step organic syntheses. wikipedia.org The resulting MEM ether is stable to a variety of reaction conditions, yet can be cleaved under specific, often acidic, conditions. wikipedia.org
In the synthesis of this compound, the installation of the MEM group can be viewed as a protection of the hydroxyl group of but-3-en-1-ol. The reaction is typically performed in the presence of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) in a solvent such as dichloromethane (B109758). wikipedia.org This base scavenges the HCl that is generated during the reaction without interfering with the MEMCl or the alcohol.
| Reagents | Solvent | Key Features |
| But-3-en-1-ol, NaH or KH, MEMCl | THF or DMF | Classic Williamson ether synthesis conditions with a strong base to generate the alkoxide. masterorganicchemistry.com |
| But-3-en-1-ol, MEMCl, N,N-diisopropylethylamine | Dichloromethane | A common and milder method for the protection of alcohols as MEM ethers, avoiding the use of metal hydrides. wikipedia.org |
Reagents and Conditions for MEM Ether Formation
The synthesis would commence with the starting material, 3-buten-1-ol (B139374). The alcohol is treated with MEM-Cl in an inert solvent, such as dichloromethane (DCM), in the presence of an amine base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgnih.gov The base is essential to neutralize the hydrochloric acid generated during the reaction. The reaction is typically carried out at temperatures ranging from 0 °C to room temperature.
An alternative set of conditions involves the use of a strong base, such as sodium hydride (NaH), to first deprotonate the alcohol, forming the corresponding alkoxide. total-synthesis.com This is then reacted with MEM-Cl. This method is particularly useful for less reactive alcohols.
The general reaction scheme is as follows:
Reactants: Alcohol (e.g., 3-buten-1-ol), (2-Methoxyethoxy)methyl chloride (MEM-Cl)
Base: N,N-diisopropylethylamine (DIPEA) or Sodium Hydride (NaH)
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature: 0 °C to room temperature
Below is an interactive data table summarizing the typical reagents and conditions for MEM ether formation.
| Reagent/Condition | Function | Typical Examples |
|---|---|---|
| Alcohol | Substrate to be protected | Primary or secondary alcohols |
| Protecting Group Source | Provides the MEM moiety | (2-Methoxyethoxy)methyl chloride (MEM-Cl) |
| Base | Acid scavenger or for alkoxide formation | N,N-diisopropylethylamine (DIPEA), Sodium Hydride (NaH) |
| Solvent | Reaction medium | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Temperature | Reaction temperature | 0 °C to room temperature |
Stereochemical Considerations in MEM Ether Formation
When the alcohol substrate contains one or more stereocenters, the introduction of the MEM group does not typically affect the existing stereochemistry of the molecule, as the reaction occurs at the oxygen atom and does not involve breaking any bonds at the chiral centers. However, the presence of stereocenters can influence the reactivity of the hydroxyl group, particularly if they are in close proximity and create steric hindrance.
In diastereoselective reactions where a new stereocenter is formed, the stereochemical outcome is not directly controlled by the MEM group itself but rather by the reagents and conditions of the specific reaction. However, the bulky nature of the MEM group can play a significant role in directing the stereochemical course of subsequent reactions by influencing the approach of reagents.
Synthesis of Analogues and Related Compounds Containing the 2-Methoxyethoxy Moiety
The 2-methoxyethoxy moiety is incorporated into a variety of organic molecules to impart specific properties or to serve as a stable protecting group during complex syntheses.
Synthesis of 3-(2-Methoxyethoxy)-2-methylprop-1-ene Moieties
While a specific literature preparation for 3-((2-Methoxyethoxy)methoxy)-2-methylprop-1-ene is not available, a plausible synthetic route can be devised based on the MEM protection of the corresponding alcohol, 2-methyl-2-propen-1-ol. This allylic alcohol can be synthesized through various methods, including the reduction of methacrylic acid or its esters.
Once 2-methyl-2-propen-1-ol is obtained, the MEM group can be introduced using the standard conditions described in section 2.2.3.1, namely reacting it with MEM-Cl in the presence of a hindered base like DIPEA.
Synthesis of 1-{2-hydroxy-4-[(2-methoxyethoxy)methoxy]phenyl}ethan-1-one Derivatives
The synthesis of phenolic compounds bearing a MEM group often requires selective protection of one or more hydroxyl groups. A relevant example is the synthesis of 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone, which demonstrates the protection of a dihydroxyphenylethanone derivative. chemicalbook.com
A similar strategy can be applied to synthesize 1-{2-hydroxy-4-[(2-methoxyethoxy)methoxy]phenyl}ethan-1-one. The synthesis would start with 2,4-dihydroxyacetophenone. To achieve selective protection of the hydroxyl group at the 4-position, the more acidic phenolic proton at the 2-position, which is hydrogen-bonded to the acetyl group, might need to be considered. However, under standard MEM protection conditions with one equivalent of MEM-Cl, a mixture of products could be expected. For a more controlled synthesis, it might be necessary to first protect both hydroxyl groups and then selectively deprotect the one at the 2-position.
A general procedure for the protection of a phenolic hydroxyl group involves reacting the phenol (B47542) with MEM-Cl and a suitable base, such as DIPEA, in a solvent like DCM. nih.gov
Synthesis of Compounds with 4'-(2-Methoxyethoxy) functionalities in Modified Nucleic Acids
The incorporation of modified nucleosides into oligonucleotides is a key strategy in the development of therapeutic and diagnostic agents. The 2-methoxyethoxy group has been introduced at the 4'-position of the sugar moiety of nucleosides to enhance their properties.
The synthesis of 4'-methoxyethoxynucleosides has been reported, often starting from a 4'-unsaturated nucleoside precursor. nih.gov One common method involves the epoxidation of the 4',5'-double bond, followed by the in situ opening of the epoxide with methanol (B129727) to introduce the methoxy (B1213986) group at the 4'-position. nih.gov A similar approach could be envisioned using 2-methoxyethanol to introduce the 2-methoxyethoxy group. These modified nucleosides are then converted into their corresponding phosphoramidites for incorporation into oligonucleotides using standard solid-phase synthesis techniques. nih.govresearchgate.net These modifications can lead to oligonucleotides with increased nuclease resistance and improved binding affinity to their target RNA. researchgate.net
Other Complex Structures Incorporating the 2-Methoxyethoxy Unit
The MEM protecting group is frequently employed in the total synthesis of complex natural products, particularly polyether marine toxins like brevetoxin (B15176840) B. nih.govnih.gov In these intricate syntheses, multiple hydroxyl groups with varying reactivities need to be masked and unmasked at different stages. The MEM group's stability to a wide range of reagents and its reliable cleavage under specific acidic conditions make it an invaluable tool for synthetic chemists.
For instance, in the synthesis of fragments of brevetoxin B, MEM ethers are used to protect secondary alcohols while other functional group transformations are carried out on different parts of the molecule. nih.gov The successful application of MEM protection in these multi-step syntheses highlights its robustness and utility in the construction of complex molecular architectures. nih.gov
Reactivity and Chemical Transformations of 4 2 Methoxyethoxy Methoxy but 1 Ene
Reactions of the But-1-ene Moiety
The terminal double bond of the but-1-ene group is a site of rich chemical reactivity, susceptible to a variety of addition and transformation reactions characteristic of alkenes. Its unhindered nature makes it an excellent substrate for several metal-catalyzed processes.
Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis)
Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. The terminal alkene in 4-[(2-Methoxyethoxy)methoxy]but-1-ene can participate in several types of metathesis reactions, with the MEM ether group generally being well-tolerated by common metathesis catalysts.
Ring-Closing Metathesis (RCM): When tethered to another alkene, the but-1-ene moiety can undergo intramolecular RCM to form cyclic structures. This transformation is a cornerstone in the synthesis of 5- to 30-membered unsaturated rings. The reaction is driven by the formation of a thermodynamically stable cyclic alkene and the release of volatile ethylene (B1197577) gas. Ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, are frequently employed due to their high functional group tolerance. For a successful RCM, the diene precursor containing the this compound unit would be cyclized, demonstrating the stability of the MEM group under these conditions.
Cross-Metathesis (CM): The but-1-ene group can also react with other alkenes in an intermolecular fashion, a process known as cross-metathesis. This reaction allows for the synthesis of new, more complex acyclic alkenes. The outcome and selectivity of CM can be complex, potentially yielding a mixture of homocoupled and cross-coupled products. However, by carefully selecting the reaction partner and catalyst, high yields of the desired cross-coupled product can be achieved. For instance, a cross-metathesis reaction between this compound and an electron-deficient alkene could selectively yield a functionalized E-alkene.
Hydrogenation Reactions
The double bond of the but-1-ene unit can be readily reduced to a single bond through catalytic hydrogenation. This reaction involves treating the alkene with hydrogen gas (H₂) in the presence of a metal catalyst.
Commonly used catalysts include finely divided metals like palladium (often on a carbon support, Pd/C), platinum (Pt), and nickel (Ni). The reaction is typically exothermic and proceeds via syn-addition of two hydrogen atoms across the double bond from the surface of the catalyst. For this compound, this would result in the formation of 1-[(2-Methoxyethoxy)methoxy]butane. The MEM ether group is generally stable under neutral catalytic hydrogenation conditions, making this a selective method for saturating the alkene without affecting the protecting group. However, some commercial Pd/C catalysts can contain acidic residues, which may lead to the cleavage of acid-sensitive protecting groups like MEM ethers if protic solvents like ethanol (B145695) are used.
Alkene Functionalization Reactions
Beyond metathesis and hydrogenation, the terminal alkene is amenable to a wide array of functionalization reactions. The MEM group's stability to many reagents allows for these transformations to occur with high chemoselectivity.
Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield 2-({[2-(methoxyethoxy)methoxy]methyl}oxirane).
Dihydroxylation: Syn-dihydroxylation can be achieved using reagents such as osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide) or cold, dilute potassium permanganate (B83412) (KMnO₄), yielding 4-[(2-Methoxyethoxy)methoxy]butane-1,2-diol.
Halogenation: The alkene can react with halogens (e.g., Br₂, Cl₂) to form the corresponding dihaloalkane, 1,2-dihalo-4-[(2-methoxyethoxy)methoxy]butane.
Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond. Treatment with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide and base would produce 4-[(2-Methoxyethoxy)methoxy]butan-1-ol.
Chemistry of the [(2-Methoxyethoxy)methoxy] Ether Group
The [(2-Methoxyethoxy)methoxy] group, commonly known as the MEM ether, primarily functions as a protecting group for the parent homoallylic alcohol. Its chemical properties, particularly its stability and cleavage conditions, are crucial for its application in multi-step organic synthesis.
Role as a Protecting Group (MEM Protection)
The MEM group is an acetal-type protecting group for alcohols. It is introduced to mask the reactivity of a hydroxyl group, allowing chemical transformations to be performed on other parts of the molecule. Compared to the related methoxymethyl (MOM) ether, the MEM group is often preferred due to its unique cleavage conditions.
The utility of the MEM group stems from its robustness under a wide range of reaction conditions while being removable under specific, often mild, acidic conditions.
Stability to Base: MEM ethers are exceptionally stable under strongly basic conditions. They are unaffected by alkali metal hydroxides, alkoxides (e.g., t-BuOK), and organometallic bases such as organolithium reagents (e.g., n-BuLi) and Grignard reagents (RMgX). This stability allows for reactions like organometallic additions or base-catalyzed eliminations to be performed elsewhere in the molecule without affecting the protected alcohol.
Stability to Acid: The MEM group is sensitive to acidic conditions. Cleavage is typically achieved with either Brønsted or Lewis acids. It is generally more stable than other acetal-type protecting groups like tetrahydropyranyl (THP) ethers, allowing for selective deprotection. For example, treatment with a mild Lewis acid such as zinc bromide (ZnBr₂) or a stronger one like titanium tetrachloride (TiCl₄) in an aprotic solvent like dichloromethane (B109758) efficiently cleaves the MEM ether. Certain protic acids can also be used, but stronger conditions may be required compared to other protecting groups. A highly selective cleavage can be achieved with cerium(III) chloride in refluxing acetonitrile, which tolerates many other protecting groups.
Stability to Reducing and Oxidizing Agents: The MEM group is inert to a wide variety of reducing agents, including those based on metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). It is also stable to catalytic hydrogenation conditions used for reducing alkenes or other functional groups. Furthermore, it resists many common oxidizing agents, such as those based on chromium (e.g., PCC, PDC) and manganese (e.g., KMnO₄), as well as peroxy acids.
The following table summarizes the stability of the MEM protecting group under various reaction conditions.
| Reagent Class | Specific Reagents | Stability of MEM Group |
| Strong Bases | n-BuLi, LDA, NaH, t-BuOK | Stable |
| Nucleophiles | RMgX, RLi, Enolates | Stable |
| Hydride Reductants | LiAlH₄, NaBH₄, DIBAL-H | Stable |
| Catalytic Hydrogenation | H₂, Pd/C (neutral) | Stable |
| Oxidants | PCC, PDC, KMnO₄, OsO₄ | Stable |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Labile |
| Lewis Acids | ZnBr₂, TiCl₄, CeCl₃ | Labile |
Cleavage Mechanisms of the MEM Protecting Group
The mechanism of MEM ether cleavage depends on the type of acid used.
Brønsted Acid-Catalyzed Cleavage: In the presence of a Brønsted acid (H⁺), the reaction is initiated by the protonation of one of the acetal (B89532) oxygen atoms. organic-chemistry.org Protonation of the oxygen atom closer to the ethyl group is generally favored. Subsequent cleavage of the carbon-oxygen bond releases the protected alcohol and forms a resonance-stabilized oxocarbenium ion. This intermediate is then trapped by a nucleophile (such as water from the reaction work-up) to ultimately yield formaldehyde (B43269) and 2-methoxyethanol (B45455) as byproducts. organic-chemistry.org
Lewis Acid-Catalyzed Cleavage: The cleavage with a Lewis acid is what makes the MEM group particularly useful. organic-chemistry.org The mechanism involves the formation of a bidentate chelate between the Lewis acid center (e.g., Zn²⁺) and the two oxygen atoms of the MEM group. youtube.comlibretexts.org This chelation polarizes the C-O bonds and facilitates the departure of the protected alcohol, forming a stable five-membered ring intermediate. This intramolecular assistance significantly lowers the activation energy for cleavage compared to non-chelating acetal groups like MOM. libretexts.org The resulting complex is then hydrolyzed during work-up to release the free alcohol.
Comparison with Other Acetal Protecting Groups
The MEM group is one of several acetal-based protecting groups used for alcohols. Its properties are best understood in comparison to other common acetals like MOM, THP, and BOM.
| Protecting Group | Structure | Relative Acid Stability | Key Deprotection Method | Distinguishing Feature |
|---|---|---|---|---|
| MEM | R-O-CH₂-O-CH₂CH₂-OCH₃ | Moderate to High | Chelating Lewis Acids (e.g., ZnBr₂) | Chelation-assisted cleavage allows for mild, selective removal. organic-chemistry.orglibretexts.org |
| MOM (Methoxymethyl) | R-O-CH₂-OCH₃ | Moderate | Strong Acids (e.g., TFA, HCl) | More stable than THP but generally more labile than MEM. libretexts.org |
| THP (Tetrahydropyranyl) | R-O-(C₅H₉O) | Low | Mild Aqueous Acid (e.g., PPTS, AcOH) | Very acid-labile; introduces a new stereocenter. libretexts.org |
| BOM (Benzyloxymethyl) | R-O-CH₂-O-Bn | Moderate | Hydrogenolysis (H₂, Pd/C) | Can be removed under neutral reductive conditions. libretexts.orglibretexts.org |
The MEM group offers a balance of stability and reactivity. It is more robust than the highly acid-sensitive THP group and can be cleaved under significantly milder and more selective conditions than the MOM group, thanks to the chelation effect. organic-chemistry.orglibretexts.org While the BOM group offers an orthogonal removal strategy via hydrogenolysis, the MEM group's Lewis acid lability provides a valuable alternative within acid-mediated deprotection tactics. libretexts.org
Advanced Applications of 4 2 Methoxyethoxy Methoxy but 1 Ene in Complex Molecule Synthesis
Application in Total Synthesis of Natural Products
The MEM-protected butene scaffold serves as a versatile four-carbon building block, allowing for the sequential introduction of functionality and the construction of complex carbon skeletons. Its stability under a range of reaction conditions, coupled with facile deprotection, makes it an attractive choice for multi-step synthetic campaigns.
While the application of 4-[(2-Methoxyethoxy)methoxy]but-1-ene is specific and not universally documented for all complex natural products, its role is clearly illustrated in the synthetic approaches toward jatrophane diterpenes.
Jatrophane Diterpene Pl-4:
Jatrophane diterpenes are a class of natural products characterized by a complex macrocyclic and highly functionalized structure. rsc.orgnih.gov Pl-4, isolated from Euphorbia platyphyllos, represents a challenging synthetic target due to its unique trans-bicyclo[10.3.0]pentadecane framework. nih.govresearchgate.net In a reported synthesis of an advanced intermediate of Pl-4, a derivative of this compound is utilized as a key component. rsc.org
The synthesis of natural products, which are often single stereoisomers, demands exceptional control over the three-dimensional arrangement of atoms. Asymmetric synthesis strategies are therefore critical. nih.govnih.gov In the synthesis of the advanced intermediate for Jatrophane Diterpene Pl-4, stereocontrol is achieved through well-established asymmetric reactions.
The synthetic sequence begins with a Roush asymmetric crotylation, a powerful method for establishing stereocenters in acyclic systems. rsc.orgnih.gov This reaction utilizes a chiral borane (B79455) reagent to deliver a crotyl group to an aldehyde with high diastereoselectivity and enantioselectivity, setting the stereochemistry of a secondary alcohol. harvard.edu Following this key stereodefining step, the newly formed hydroxyl group is protected with a MEM group. This protection is crucial for preventing interference in subsequent transformations, which include deprotection of a primary silyl (B83357) ether and oxidation to yield the aldehyde fragment containing the MEM-protected butene moiety. rsc.org The choice of the MEM group is strategic, providing stability during these steps while allowing for selective removal at a later stage.
The application of such catalyst-controlled reactions, where the stereochemical outcome is dictated by the chiral catalyst rather than the substrate, is a hallmark of modern asymmetric synthesis. nih.gov This approach allows for the direct installation of multiple stereocenters with high fidelity, as demonstrated in the efficient construction of the chiral fragment for Pl-4. rsc.org
Role in Nucleic Acid Chemistry
Beyond natural product synthesis, alkoxy-modified synthons have found significant applications in the field of nucleic acid chemistry. Modifications to the sugar moiety of nucleosides can profoundly influence the structural and hybridization properties of DNA and RNA, leading to the development of novel therapeutic and diagnostic tools. digitellinc.com
The synthesis of 4'-modified nucleosides can be challenging, often requiring multi-step procedures to install the desired functionality with the correct stereochemistry. nih.gov However, the potential benefits, including improved metabolic stability and binding affinity, have driven the development of synthetic routes to access these valuable compounds. nih.govsemanticscholar.org
The introduction of a 4'-(2-methoxyethoxy) group has a significant impact on the behavior of nucleic acids. Oligonucleotides containing this modification have been shown to possess superior hybridization properties, particularly towards complementary RNA strands. This enhanced affinity is attributed to the conformational bias imposed by the C4' substituent, which locks the sugar into the favorable C3'-endo conformation.
This effect is analogous to that seen with the closely related 2'-O-methoxyethyl (2'-MOE) modification, which is widely used in antisense oligonucleotides to increase duplex stability and confer nuclease resistance. biosyn.com The data below summarizes the effect of various sugar modifications on the thermal stability (Tm) of oligonucleotide duplexes.
| Modification Type | Position | Effect on Duplex Tm (vs. RNA/RNA) | Primary Sugar Pucker | Reference |
|---|---|---|---|---|
| 4'-(2-Methoxyethoxy) | C4' | Stabilizing | C3'-endo (North) | researchgate.net |
| 2'-O-Methoxyethyl (MOE) | C2' | Stabilizing | C3'-endo (North) | biosyn.com |
| 4'-Methoxy (4'-OMe) | C4' | Stabilizing | C3'-endo (North) | nih.gov |
| Locked Nucleic Acid (LNA) | C2', C4' Bridge | Strongly Stabilizing | Locked C3'-endo (North) | glenresearch.com |
As shown in the table, modifications that favor a C3'-endo sugar pucker generally lead to an increase in the thermal stability of duplexes with RNA targets. This stabilization enhances the potency and duration of action for therapeutic oligonucleotides, such as siRNAs and antisense agents, by improving target engagement and resisting degradation by cellular nucleases. nih.govsemanticscholar.org The ability to fine-tune hybridization properties through precise chemical modifications at the C4' position underscores the importance of synthons like this compound in the advancement of nucleic acid chemistry.
Synthetic Routes to Modified Nucleosides
The quest for novel antiviral and anticancer agents has propelled the development of a vast array of modified nucleosides. Acyclic nucleosides, which lack the furanose ring of their natural counterparts, represent a significant class of these therapeutic agents. The butenyl side chain of this compound offers a flexible and functionalizable scaffold for the synthesis of such acyclic nucleoside analogues.
A primary strategy for incorporating the butenyl moiety involves the alkylation of a nucleobase with a suitable derivative of this compound. For instance, the terminal alkene can be converted to a primary halide or a sulfonate ester, transforming the compound into an effective alkylating agent. The protected hydroxyl group ensures that this functionality remains inert during the nucleobase coupling reaction.
Table 1: Representative Synthetic Route to Acyclic Nucleoside Analogues
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Hydroboration-Oxidation | 9-BBN, THF; then H₂O₂, NaOH | 4-[(2-Methoxyethoxy)methoxy]butan-1-ol |
| 2 | Tosylation | TsCl, pyridine | 4-[(2-Methoxyethoxy)methoxy]butyl tosylate |
| 3 | Nucleobase Alkylation | Purine or Pyrimidine base, NaH, DMF | N-alkylated nucleobase with protected butenyl side chain |
| 4 | Deprotection | TFA, CH₂Cl₂ | Acyclic nucleoside with a 4-hydroxybutyl side chain |
Following the coupling of the side chain, the terminal double bond can be further manipulated. For example, dihydroxylation can introduce additional hydroxyl groups, mimicking the ribose moiety of natural nucleosides. Alternatively, ozonolysis followed by reductive workup can lead to a shortened side chain bearing a terminal alcohol.
Another powerful application of the butenyl group is in ring-closing metathesis (RCM) to form carbocyclic nucleoside analogues. By introducing a second alkenyl group onto the nucleobase, an intramolecular RCM reaction can be employed to construct a cyclopentene (B43876) or cyclohexene (B86901) ring, which serves as the carbocyclic core of the nucleoside analogue. The MEM-protected hydroxyl group can then be deprotected and further functionalized.
Utilization in Scaffold Diversity and Medicinal Chemistry Lead Compound Preparation
The generation of diverse molecular scaffolds is a central theme in medicinal chemistry for the discovery of new lead compounds. The chemical functionalities of this compound make it a valuable tool in diversity-oriented synthesis. The terminal alkene can participate in a wide range of reactions, including Heck coupling, hydroformylation, and various cycloadditions, to introduce a variety of substituents and ring systems.
For example, the butenyl side chain can be used as a linchpin to assemble more complex structures. A nucleophilic displacement at a derivatized terminus of the chain, followed by a cross-coupling reaction at the double bond, allows for the introduction of two different building blocks.
Table 2: Scaffold Elaboration from a Butenyl-Substituted Core
| Reaction Type | Reagents and Conditions | Resulting Scaffold Feature |
| Heck Coupling | Aryl halide, Pd catalyst, base | Aryl-substituted butenyl chain |
| [3+2] Cycloaddition | Nitrone or Azide | Isoxazolidine or Triazoline ring |
| Pauson-Khand Reaction | Co₂(CO)₈, alkyne | Bicyclic cyclopentenone |
| Cross-Metathesis | Alkene, Grubbs catalyst | Elongated and functionalized alkenyl chain |
Furthermore, the butenyl group can be employed in multicomponent reactions to rapidly generate libraries of complex molecules. For instance, in a Passerini or Ugi reaction, the corresponding aldehyde (obtained via ozonolysis) can be combined with other reactants to create a diverse set of amides and esters.
The protected hydroxyl group is a key feature that allows for late-stage functionalization. After the core scaffold has been assembled, the MEM group can be removed under mild acidic conditions to reveal the primary alcohol. This alcohol can then be oxidized, esterified, or converted to an amine, providing another layer of diversity to the synthesized library of compounds. This strategy is particularly useful in the preparation of lead compounds, where the systematic modification of peripheral functional groups is often necessary to optimize biological activity and pharmacokinetic properties.
Mechanistic Studies and Computational Chemistry of 4 2 Methoxyethoxy Methoxy but 1 Ene Transformations
Mechanistic Pathways of Key Reactions Involving the Compound
The chemical versatility of 4-[(2-Methoxyethoxy)methoxy]but-1-ene is primarily defined by the reactivity of its two functional groups: the MEM-protected alcohol and the but-1-ene moiety. The following sections detail the mechanisms of reactions central to the manipulation of this compound.
The 2-methoxyethoxymethyl (MEM) group is a common protecting group for alcohols, valued for its stability under various conditions and its unique cleavage methods. total-synthesis.com The formation of this compound involves the protection of 3-buten-1-ol (B139374), and its subsequent use in synthesis often requires the removal of this MEM group.
Mechanism of MEM Protection:
The formation of the MEM ether from an alcohol like 3-buten-1-ol typically proceeds via a nucleophilic substitution reaction. total-synthesis.comwikipedia.org The alcohol is first treated with a non-nucleophilic base to form an alkoxide, which then acts as a nucleophile.
Deprotonation: A base, commonly a hindered amine such as N,N-diisopropylethylamine (DIPEA) or a stronger base like sodium hydride (NaH), deprotonates the hydroxyl group of 3-buten-1-ol. This generates a reactive buten-1-oxide anion. total-synthesis.comtotal-synthesis.com
Nucleophilic Attack: The resulting alkoxide attacks the electrophilic chloromethyl carbon of 2-methoxyethoxymethyl chloride (MEM-Cl). total-synthesis.com This proceeds through an S_N2 mechanism, displacing the chloride ion and forming the C-O bond of the acetal (B89532). The presence of lone pairs on the oxygen atoms in MEM-Cl activates the departure of the chloride, creating a highly reactive oxonium ion intermediate that is readily captured by the alkoxide. total-synthesis.com
Mechanism of MEM Deprotection:
The cleavage of the MEM group can be achieved under acidic conditions, with a notable enhancement in lability when using Lewis acids due to the presence of the second ether oxygen. total-synthesis.comwikipedia.org
Brønsted Acid-Catalyzed Deprotection: In the presence of a protic acid (e.g., HBr, TFA), the mechanism begins with the protonation of one of the acetal oxygen atoms. total-synthesis.comyoutube.com Protonation of the oxygen adjacent to the butenyl group leads to the formation of a good leaving group (the protected alcohol). Subsequent cleavage of the C-O bond releases the free 3-buten-1-ol and a resonance-stabilized oxonium cation, which is then trapped by a nucleophile or solvent. total-synthesis.comtotal-synthesis.com
Lewis Acid-Mediated Deprotection: Lewis acids, such as zinc bromide (ZnBr₂), titanium tetrachloride (TiCl₄), or magnesium bromide (MgBr₂), are particularly effective for MEM group removal. total-synthesis.comthieme-connect.de The key feature of this mechanism is the bidentate chelation of the Lewis acid by both the ether oxygen and the methoxy (B1213986) oxygen of the MEM group. total-synthesis.comthieme-connect.de This chelation significantly weakens the acetal C-O bonds. The oxygen of the protected alcohol then assists in cleaving the protecting group, forming an oxonium intermediate. total-synthesis.com This intermediate is subsequently hydrolyzed during the reaction or upon aqueous workup to release the deprotected alcohol. total-synthesis.com
| Reaction | Typical Reagents | Solvent | Key Mechanistic Feature |
| Protection | MEM-Cl, DIPEA or NaH | Dichloromethane (B109758) (DCM) | S_N2 attack of alkoxide on MEM-Cl total-synthesis.comwikipedia.org |
| Deprotection (Brønsted Acid) | Trifluoroacetic Acid (TFA), HBr | DCM, Acetic Acid | Protonation of acetal oxygen total-synthesis.com |
| Deprotection (Lewis Acid) | ZnBr₂, TiCl₄ | Dichloromethane (DCM) | Bidentate chelation by Lewis acid total-synthesis.comthieme-connect.de |
This table is based on data from multiple sources. total-synthesis.comwikipedia.orgthieme-connect.de
Olefin metathesis is a powerful reaction that redistributes alkylidene fragments of alkenes by cleaving and reforming carbon-carbon double bonds. wikipedia.org For this compound, the terminal double bond can participate in various types of metathesis, such as cross-metathesis (CM) and ring-closing metathesis (RCM). The generally accepted mechanism for these transformations was first proposed by Yves Chauvin and involves a metallacyclobutane intermediate. wikipedia.orglibretexts.org
The catalytic cycle, often employing ruthenium-based catalysts like Grubbs' catalyst, proceeds as follows:
[2+2] Cycloaddition: The reaction initiates with a [2+2] cycloaddition between the but-1-ene double bond and the transition metal alkylidene complex (the catalyst). This forms a four-membered metallacyclobutane intermediate. libretexts.orgmasterorganicchemistry.com
Cycloreversion: The metallacyclobutane intermediate undergoes a retro-[2+2] cycloaddition. This cleavage can occur in two ways: either regenerating the starting materials or proceeding forward to produce a new metal alkylidene and a new olefin. In the case of a terminal alkene like that in this compound, this step typically releases ethene. harvard.eduillinois.edu
Formation of a New Alkene: The newly formed metal alkylidene then reacts with a second alkene substrate (in cross-metathesis) or another part of the same molecule (in ring-closing metathesis) via another [2+2] cycloaddition/cycloreversion sequence. This step forms the final metathesis product and regenerates the metal alkylidene catalyst, allowing the cycle to continue. masterorganicchemistry.com
| Metathesis Type | Description | Catalyst Example |
| Cross-Metathesis (CM) | Reaction between two different alkenes. libretexts.org | Grubbs' 2nd Generation Catalyst |
| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. masterorganicchemistry.com | Grubbs' 1st Generation Catalyst |
This table is based on data from multiple sources. libretexts.orgmasterorganicchemistry.com
Computational Chemistry Approaches
Computational chemistry provides a molecular-level understanding of the properties and reactivity of this compound. Techniques such as electronic structure analysis and transition state modeling can elucidate factors governing its behavior in the transformations described above.
The electronic structure of an ether is characterized by the sp³ hybridized oxygen atom, which results in a bent geometry with a bond angle of approximately 112° in simple ethers like dimethyl ether, slightly larger than in water due to steric repulsion between the alkyl groups. libretexts.org The electronegative oxygen atom creates a dipole moment, with electron density concentrated on the oxygen. libretexts.org
For this compound, an electronic structure analysis would reveal several key features:
Molecular Electrostatic Potential (MEP): An MEP map would show regions of high electron density (negative potential), primarily located around the three oxygen atoms, making them sites for electrophilic attack or coordination with Lewis acids. researchgate.net The π-bond of the but-1-ene moiety would also represent a region of significant electron density.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) would likely be associated with the C=C π-bond and the lone pairs on the oxygen atoms, indicating these are the primary sites for reaction with electrophiles. The Lowest Unoccupied Molecular Orbital (LUMO) would be associated with the σ* antibonding orbitals of the C-O and C-C bonds. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and stability of the molecule. researchgate.net
| Structural Feature | Expected Electronic Property | Implication for Reactivity |
| Ether Oxygen Atoms | High electron density; negative electrostatic potential. libretexts.org | Sites for protonation and Lewis acid coordination. total-synthesis.com |
| But-1-ene π-bond | High HOMO density. researchgate.net | Nucleophilic site for reactions with electrophiles and metal catalysts. |
| Acetal Carbons | Electrophilic character. | Susceptible to nucleophilic attack after activation. |
Modeling the transition states of reactions involving this compound can provide quantitative data on reaction barriers and pathways, aiding in the optimization of reaction conditions. mit.edu
Modeling MEM Deprotection: Computational methods like Density Functional Theory (DFT) can be used to model the transition state for both Brønsted and Lewis acid-mediated deprotection. For the Lewis acid pathway, modeling would focus on the structure and energetics of the chelated intermediate and the subsequent C-O bond cleavage. This could explain the enhanced reactivity observed with bidentate Lewis acids compared to monodentate ones.
Modeling Olefin Metathesis: Transition state modeling of the olefin metathesis reaction would involve calculating the energy barriers for the formation and cycloreversion of the metallacyclobutane intermediate. mit.edu Such calculations can help predict the selectivity of the reaction and explain the differing efficiencies of various metathesis catalysts. These models can map the entire reaction coordinate, from the initial coordination of the alkene to the catalyst to the final product release.
The application of these computational models, while complex, provides invaluable insights that complement experimental findings, leading to a more complete understanding of the chemical transformations of this compound. mit.edu
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes to the Compound
The efficient and selective synthesis of 4-[(2-Methoxyethoxy)methoxy]but-1-ene is a critical first step towards unlocking its potential. Current synthetic approaches likely rely on the protection of 3-buten-1-ol (B139374) with 2-methoxyethoxymethyl chloride (MEM-Cl). Future research will undoubtedly focus on developing more streamlined and efficient synthetic routes.
Key areas for development include:
Catalytic Approaches: Investigating the use of transition metal or organocatalysts to facilitate the etherification reaction could lead to milder reaction conditions, higher yields, and improved atom economy.
One-Pot Syntheses: Designing a one-pot procedure that combines multiple synthetic steps without the need for intermediate purification would significantly enhance the efficiency and cost-effectiveness of the synthesis.
Flow Chemistry: The application of continuous flow technologies could offer precise control over reaction parameters, leading to improved reproducibility and scalability of the synthesis.
A comparative analysis of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Traditional Williamson Ether Synthesis | Well-established methodology | Use of strong bases, potential for side reactions |
| Catalytic Etherification | Milder conditions, higher selectivity | Catalyst cost and stability |
| One-Pot Procedures | Reduced waste, time and cost savings | Compatibility of reagents and reaction conditions |
| Flow Chemistry | Enhanced control, scalability, and safety | Initial setup cost and optimization |
Exploration of New Chemical Transformations
The chemical reactivity of this compound is largely dictated by its terminal alkene and the MEM-protected alcohol. The exploration of new chemical transformations of this compound could lead to a diverse range of valuable derivatives.
Future research in this area could focus on:
Olefin Metathesis: The terminal double bond is a prime handle for olefin metathesis reactions, enabling the synthesis of longer-chain alkenes and functionalized polymers.
Hydroformylation: The addition of a formyl group and hydrogen across the double bond would yield valuable aldehyde intermediates, which can be further transformed into a variety of functional groups.
Epoxidation and Dihydroxylation: The conversion of the alkene to an epoxide or a diol would introduce new stereocenters and functional groups, paving the way for the synthesis of complex molecules.
Deprotection and Functionalization: The selective removal of the MEM protecting group would unmask the primary alcohol, allowing for its subsequent conversion into esters, ethers, or other functional groups.
Expansion of Applications in Chemical Biology and Material Science
The unique structure of this compound makes it an intriguing candidate for applications in both chemical biology and material science.
In the realm of chemical biology , potential applications include:
Bioconjugation: The terminal alkene could serve as a bioorthogonal handle for the attachment of the molecule to proteins, peptides, or other biomolecules through reactions like thiol-ene coupling.
Probe Development: After appropriate functionalization, the molecule could be developed into a chemical probe to study biological processes or as a building block for more complex bioactive molecules.
In material science , the compound could be utilized in:
Polymer Synthesis: As a monomer, this compound could be polymerized to create novel materials with tailored properties. The presence of the ether linkages could impart flexibility and other desirable characteristics to the resulting polymer.
Surface Modification: The molecule could be used to modify the surface of materials, altering their hydrophobicity, biocompatibility, or other surface properties.
Sustainable and Green Chemistry Approaches for its Synthesis and Use
In line with the growing emphasis on environmentally friendly chemical processes, future research on this compound should prioritize the development of sustainable and green chemistry approaches.
Key considerations include:
Renewable Feedstocks: Investigating the synthesis of the butene backbone from renewable resources, such as biomass-derived platform chemicals, would significantly reduce the environmental footprint of the compound.
Atom-Economic Reactions: Employing catalytic and addition reactions that maximize the incorporation of all reactant atoms into the final product will minimize waste generation.
Green Solvents: The use of environmentally benign solvents, such as water, supercritical fluids, or ionic liquids, in the synthesis and transformations of the compound would be a crucial step towards a greener process.
Biodegradability: Designing derivatives of this compound that are biodegradable would be essential for applications where environmental persistence is a concern.
The table below summarizes potential green chemistry approaches:
| Green Chemistry Principle | Application to this compound |
| Prevention | Designing syntheses with minimal byproducts |
| Atom Economy | Utilizing catalytic addition reactions |
| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents |
| Designing Safer Chemicals | Developing biodegradable derivatives |
| Safer Solvents and Auxiliaries | Employing water or other green solvents |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure |
| Use of Renewable Feedstocks | Synthesizing the butene scaffold from biomass |
| Reduce Derivatives | Minimizing the use of protecting groups |
| Catalysis | Employing catalytic over stoichiometric reagents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
